molecular formula C13H18N2O2 B267542 3-(acetylamino)-N-butylbenzamide

3-(acetylamino)-N-butylbenzamide

カタログ番号: B267542
分子量: 234.29 g/mol
InChIキー: ZTHZFLXXQTZXLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Acetylamino)-N-butylbenzamide is a benzamide derivative characterized by an acetylamino group at the 3-position of the benzene ring and an N-butyl substituent on the amide nitrogen. Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of 234.29 g/mol . This compound is part of a broader class of benzamides studied for diverse applications, including pharmaceuticals and chemical synthesis. Its structure enables interactions with biological targets (e.g., enzymes, receptors) and participation in metal-catalyzed reactions due to the electron-rich amide group.

特性

分子式

C13H18N2O2

分子量

234.29 g/mol

IUPAC名

3-acetamido-N-butylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-3-4-8-14-13(17)11-6-5-7-12(9-11)15-10(2)16/h5-7,9H,3-4,8H2,1-2H3,(H,14,17)(H,15,16)

InChIキー

ZTHZFLXXQTZXLI-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C

正規SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The pharmacological and chemical behavior of benzamide derivatives is highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Applications References
3-(Acetylamino)-N-butylbenzamide R₁: Acetylamino; R₂: Butyl 234.29 Potential therapeutic agent
3-(Acetylamino)-N-(sec-butyl)benzamide R₁: Acetylamino; R₂: sec-Butyl 234.29 Not specified; structural study
N-Biphenyl-3-acetylamino benzamide R₁: Acetylamino; R₂: Biphenyl ~350–400* Wnt signaling inhibition (cancer)
3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide R₁: Acetylamino; R₂: Chloro-methylphenyl 345.78 Hyperproliferative disorders
Iodamide (Ametriodinic acid) R₁: Triiodo; R₂: Acetylamino 614.93 Radiopaque diagnostic agent

*Estimated based on structural complexity.

Key Observations :

  • N-Alkyl vs. N-Aryl Groups: The butyl group in 3-(acetylamino)-N-butylbenzamide confers moderate lipophilicity, enhancing membrane permeability compared to bulkier biphenyl derivatives (e.g., Wnt inhibitors in ). However, biphenyl groups improve target specificity in cancer therapy by interacting with hydrophobic protein pockets.
  • Iodinated Derivatives: Iodamide’s triiodobenzoic acid structure highlights how heavy atoms like iodine enable diagnostic imaging applications, unlike the non-iodinated target compound.

Pharmacological and Functional Comparisons

Antagonists and Enzyme Inhibitors
  • MCHR1 Antagonists : Derivatives like SNAP-7941 incorporate fluoroethyl and piperidinyl groups, enabling potent receptor binding. The target compound lacks such electronegative substituents, likely reducing central nervous system (CNS) activity.
  • Wnt Signaling Inhibitors : Biphenyl-substituted benzamides demonstrate efficacy in cancer by disrupting Wnt pathways. The butyl group in the target compound may limit similar efficacy due to reduced aromatic stacking interactions.
  • Cholinesterase Inhibitors : Compound 19b includes tetrahydroacridinyl and ethoxyphenyl groups, enabling dual cholinesterase inhibition. The target compound’s simpler structure lacks these moieties, suggesting distinct therapeutic niches.
Diagnostic Agents

Iodamide serves as a radiopaque medium due to iodine’s high X-ray attenuation. The absence of iodine in 3-(acetylamino)-N-butylbenzamide precludes such applications but reduces toxicity risks associated with heavy metals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。